N-(cyclopentylmethyl)propan-1-amine
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Overview
Description
N-(cyclopentylmethyl)propan-1-amine is an organic compound with the molecular formula C9H19N. It is a primary amine characterized by the presence of a cyclopentylmethyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylmethyl)propan-1-amine typically involves the reaction of cyclopentylmethylamine with propan-1-amine under controlled conditions. One common method is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylmethyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups on a carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Alkylated or acylated amines
Scientific Research Applications
N-(cyclopentylmethyl)propan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the propan-1-amine group.
N-methylcyclopentylamine: Contains a methyl group instead of the propan-1-amine group.
Cyclopentylmethylamine: Similar but lacks the additional propyl chain.
Uniqueness
N-(cyclopentylmethyl)propan-1-amine is unique due to its combination of a cyclopentylmethyl group and a propan-1-amine group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
741698-49-7 |
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Molecular Formula |
C9H19N |
Molecular Weight |
141.25 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)propan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-7-10-8-9-5-3-4-6-9/h9-10H,2-8H2,1H3 |
InChI Key |
RLEOFPJZLSTGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1CCCC1 |
Origin of Product |
United States |
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